5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS No.:
Cat. No.: VC18078495
Molecular Formula: C9H10BFO2
Molecular Weight: 179.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BFO2 |
|---|---|
| Molecular Weight | 179.99 g/mol |
| IUPAC Name | 5-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
| Standard InChI | InChI=1S/C9H10BFO2/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9/h3-5,12H,1-2H3 |
| Standard InChI Key | IGUVLXXQOCMYQF-UHFFFAOYSA-N |
| Canonical SMILES | B1(C2=C(C=C(C=C2)F)C(O1)(C)C)O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a bicyclic benzoxaborole core, where a benzene ring is fused to a borate-containing oxaborole ring. Key substitutions include:
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Fluorine at the 5-position of the benzene ring, enhancing electronic effects and metabolic stability .
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Dimethyl groups at the 3-position of the oxaborole ring, introducing steric bulk that may influence molecular packing and solubility .
The SMILES notation (B1(C2=C(C=C(C=C2)F)C(O1)(C)C)O) and InChIKey (IGUVLXXQOCMYQF-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic configuration .
Crystallographic and Conformational Analysis
While no crystallographic data exists for this specific compound, the structurally related 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (AN2690) forms centrosymmetric dimers via O–H⋯O hydrogen bonds, creating layered supramolecular assemblies . The addition of 3,3-dimethyl groups in the target compound is expected to disrupt such dimerization due to steric hindrance, potentially altering crystallization behavior and solubility profiles .
Synthesis and Manufacturing Considerations
Hypothetical Synthetic Pathways
Although no explicit synthesis for 5-fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is documented, routes for analogous benzoxaboroles suggest feasible strategies:
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Starting Material: 2-Bromo-5-fluorobenzaldehyde derivatives, as used in AN2690 synthesis .
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Methyl Group Introduction:
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Boronate Cyclization: Acid-catalyzed cyclization to form the oxaborole ring, followed by reduction (e.g., NaBH₄) to yield the final alcohol .
Challenges in Purification
The steric bulk of dimethyl groups may complicate crystallization. Recrystallization from polar solvents (e.g., water-methanol mixtures) or chromatographic methods (e.g., prep-HPLC) could be necessary, as demonstrated in the purification of related pyrazole-benzoxaborole conjugates .
Physicochemical Properties and Analytical Data
Predicted Collision Cross-Section (CCS) Values
Mass spectrometry adducts exhibit distinct CCS values, critical for analytical identification :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.08307 | 135.2 |
| [M+Na]⁺ | 203.06501 | 147.2 |
| [M-H]⁻ | 179.06851 | 137.0 |
These values suggest a compact molecular geometry, with sodium adducts displaying higher CCS due to increased ion mobility resistance .
Solubility and Stability
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Hydrophobicity: The dimethyl groups enhance lipophilicity compared to non-methylated analogs, potentially improving membrane permeability .
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Acid-Base Behavior: The hydroxyl group (pKa ~8–10) enables pH-dependent solubility, favoring deprotonation in alkaline conditions .
Patent Landscape and Industrial Applications
Intellectual Property Trends
Future Research Directions
Priority Areas
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Synthetic Optimization: Develop regioselective methods for dimethyl group introduction.
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Biological Screening: Evaluate antifungal efficacy against Candida and Aspergillus strains using CLSI guidelines.
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Formulation Studies: Explore amorphous solid dispersions to enhance aqueous solubility.
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